L-Alanyl-L-leucine chemical structure and properties
L-Alanyl-L-leucine chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Alanyl-L-leucine is a dipeptide composed of the amino acids L-alanine and L-leucine. As an endogenous metabolite, it plays a role in fundamental biochemical processes, primarily in protein synthesis. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological relevance of L-Alanyl-L-leucine. It includes detailed tables of quantitative data, summaries of experimental protocols for its analysis, and visual representations of related biological pathways to support researchers and professionals in drug development and life sciences.
Chemical Structure and Identification
L-Alanyl-L-leucine is formed through a peptide bond between the carboxyl group of L-alanine and the amino group of L-leucine.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid[1] |
| Molecular Formula | C₉H₁₈N₂O₃[1] |
| Canonical SMILES | C--INVALID-LINK--C)C(=O)O">C@@HN[1] |
| InChI | InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1[1] |
| InChIKey | RDIKFPRVLJLMER-BQBZGAKWSA-N[1] |
| CAS Number | 3303-34-2[1] |
Physicochemical Properties
The physicochemical properties of L-Alanyl-L-leucine are summarized in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.
Physicochemical Data of L-Alanyl-L-leucine
| Property | Value | Source |
| Molecular Weight | 202.25 g/mol | PubChem[1] |
| Physical Description | Solid, White to off-white powder | PubChem, MedChemExpress[1] |
| Melting Point | Not explicitly reported for L-Alanyl-L-leucine. For comparison, L-Alanine: ~297 °C (decomposes), L-Leucine: ~293 °C (decomposes). | N/A |
| Solubility | Water: ≥ 100 mg/mL (494.44 mM); DMSO: 1 mg/mL (4.94 mM) with sonication and warming. | MedChemExpress |
| Optical Rotation ([α]D) | Not explicitly reported for L-Alanyl-L-leucine. For comparison, L-Leucine in 6N HCl is +15.1°[2]. The specific rotation can be influenced by solvent, concentration, and temperature[3][4]. | N/A |
| pKa (predicted) | pKa1 (carboxyl group): ~3.2; pKa2 (amino group): ~8.3 | N/A |
| LogP (experimental) | -2.13 | PubChem[1] |
| XLogP3 (computed) | -2.8 | PubChem[1] |
Biological and Pharmacological Properties
L-Alanyl-L-leucine is recognized as an endogenous metabolite primarily involved in protein synthesis.[5] While specific pharmacological activities of the dipeptide itself are not extensively documented, its constituent amino acid, L-leucine, is well-studied for its significant role in cellular signaling.
Role in Protein Metabolism
As a dipeptide, L-Alanyl-L-leucine can be hydrolyzed into its constituent amino acids, L-alanine and L-leucine, which are then available for protein synthesis and other metabolic processes.
L-Leucine and mTOR Signaling
L-leucine is a key activator of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis. The activation of mTORC1 by leucine promotes the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in mRNA translation and protein synthesis.
Experimental Protocols
Synthesis of L-Alanyl-L-leucine
General Solid-Phase Peptide Synthesis (SPPS) Workflow:
Purification
Purification of dipeptides like L-Alanyl-L-leucine is commonly achieved using chromatographic techniques.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the standard method for peptide purification.[6] The separation is based on the hydrophobicity of the peptide. A C18 column is typically used with a mobile phase gradient of water and acetonitrile, often with an ion-pairing agent like trifluoroacetic acid (TFA).[6]
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Ion-Exchange Chromatography (IEX): This method separates peptides based on their net charge at a specific pH.[7] It can be a useful step in a multi-step purification process.[7]
Analysis
The identity and purity of L-Alanyl-L-leucine can be confirmed using several analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the dipeptide.[7][8] The retention time of the sample is compared to that of a known standard.
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the dipeptide, confirming its identity.[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to elucidate the chemical structure of the dipeptide and confirm the connectivity of the atoms.[9]
General Analytical Workflow for Dipeptide Characterization:
Conclusion
L-Alanyl-L-leucine is a simple dipeptide with a fundamental role in protein metabolism. While its own specific biological activities beyond being a source of its constituent amino acids are not well-defined, the profound effects of L-leucine on cellular signaling, particularly the mTOR pathway, highlight the potential importance of this dipeptide in various physiological and pathological states. Further research is warranted to explore the specific roles and potential therapeutic applications of L-Alanyl-L-leucine. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this and other similar biomolecules.
References
- 1. L-Alanyl-L-leucine | C9H18N2O3 | CID 96801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. L-Leucine | C6H13NO2 | CID 6106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. publications-cnrc.canada.ca [publications-cnrc.canada.ca]
- 4. Specific rotation - Wikipedia [en.wikipedia.org]
- 5. L-Alanyl-L-leucine | H-Ala-Leu-OH | dipeptide compounds | TargetMol [targetmol.com]
- 6. bachem.com [bachem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. L-Alanyl-L-leucine | C9H18N2O3 | MD Topology | NMR | X-Ray [atb.uq.edu.au]
